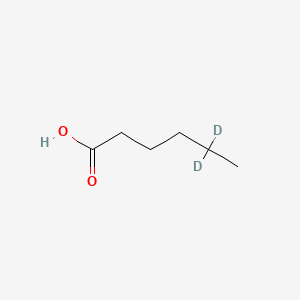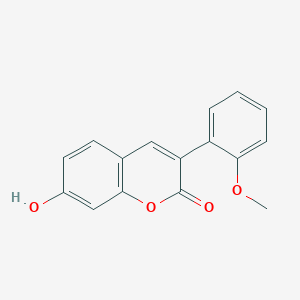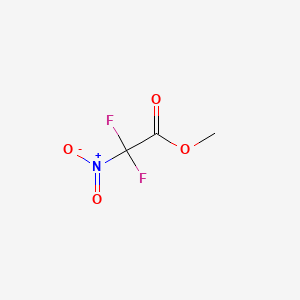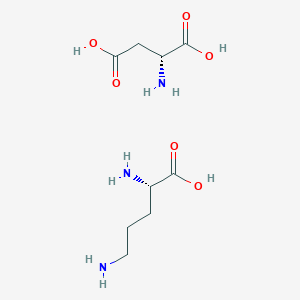
(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are organic compounds that belong to the class of amino acids. These compounds are chiral, meaning they have non-superimposable mirror images. They play significant roles in various biochemical processes and have applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminobutanedioic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
For (2S)-2,5-diaminopentanoic acid, a common synthetic route involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. This method is often used due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified from the fermentation broth. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
化学反应分析
Types of Reactions
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid undergo various chemical reactions, including:
Oxidation: These amino acids can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert these compounds into their respective alcohols.
Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces keto acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted amino acids depending on the reagent used.
科学研究应用
Chemistry
In chemistry, these amino acids are used as chiral building blocks for the synthesis of more complex molecules. They are also used in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, these compounds are used to study protein structure and function. They are also used in the synthesis of peptides and proteins for various applications.
Medicine
In medicine, these amino acids are used in the development of pharmaceuticals. They serve as precursors for the synthesis of drugs that target specific enzymes and receptors in the body.
Industry
In the industrial sector, these amino acids are used in the production of biodegradable plastics, food additives, and cosmetics. They are also used in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid involves their interaction with specific enzymes and receptors in the body. These compounds can act as substrates for enzymes, leading to the formation of various metabolites. They can also bind to receptors and modulate their activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-isocitric acid: Another chiral amino acid with similar properties.
(2S,3S)-tartaric acid: A stereoisomer with different spatial arrangement.
(2R,6R)-6-hydroxynorketamine: A compound with similar chiral centers but different functional groups.
Uniqueness
(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are unique due to their specific stereochemistry and functional groups. This uniqueness allows them to interact with specific enzymes and receptors, making them valuable in various scientific and industrial applications.
属性
分子式 |
C9H19N3O6 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m01/s1 |
InChI 键 |
IXUZXIMQZIMPSQ-WDIAKOBKSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN.C([C@H](C(=O)O)N)C(=O)O |
规范 SMILES |
C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


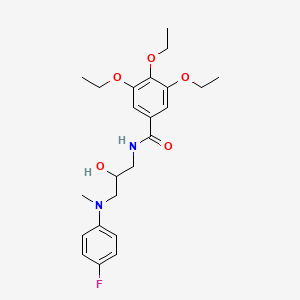
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)

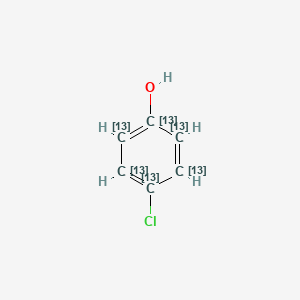
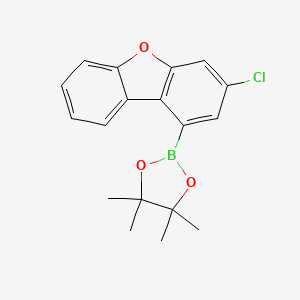

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)
